[3-(Pyrrole-1-carbonyl)phenyl]boronic acid
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Overview
Description
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid is an organoboron compound with the molecular formula C11H10BNO3 and a molecular weight of 215.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pyrrole-1-carbonyl)phenyl]boronic acid typically involves the reaction of 3-bromopyrrole with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling
Scientific Research Applications
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [3-(Pyrrole-1-carbonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The compound’s boronic acid group interacts with hydroxyl groups on enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Aminophenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid is unique due to its pyrrole moiety, which imparts additional reactivity and binding capabilities compared to other boronic acids. This makes it particularly useful in applications requiring specific interactions with biological molecules .
Properties
Molecular Formula |
C11H10BNO3 |
---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
[3-(pyrrole-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h1-8,15-16H |
InChI Key |
WHGNCRXDIHUGMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2C=CC=C2)(O)O |
Origin of Product |
United States |
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